1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea
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Overview
Description
N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid typically involves the reaction of N-allyl hydrazinecarbothioamide with 2-ethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N’-(5-bromo-2-ethoxybenzylidene)carbamohydrazonothioic acid
- N-acyl-N’-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea
Uniqueness
N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3OS |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H17N3OS/c1-3-9-14-13(18)16-15-10-11-7-5-6-8-12(11)17-4-2/h3,5-8,10H,1,4,9H2,2H3,(H2,14,16,18)/b15-10- |
InChI Key |
UFGQSDPENQFGSS-GDNBJRDFSA-N |
SMILES |
CCOC1=CC=CC=C1C=NNC(=S)NCC=C |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC(=S)NCC=C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=S)NCC=C |
Origin of Product |
United States |
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